5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole
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Overview
Description
5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable oxidizing agent, such as iodine or bromine, to yield the desired thiadiazole compound. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various synthetic transformations.
Mechanism of Action
The mechanism of action of 5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the thiadiazole ring can form coordination complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions can lead to the generation of reactive oxygen species (ROS), contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole
- 5-(Ethylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole
- 5-(Phenylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole
Uniqueness
5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole is unique due to the presence of the benzylsulfanyl group, which can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes. This structural feature may also influence its binding affinity to molecular targets and its overall biological activity.
Properties
IUPAC Name |
5-benzylsulfanyl-4-(4-chlorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c16-13-8-6-12(7-9-13)14-15(20-18-17-14)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOLVTAMCWOGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N=NS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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